1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
1-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position and a 1-benzothiophene-2-carbonyl-functionalized azetidine moiety at the 1-position. The azetidine (a four-membered nitrogen-containing ring) is linked via a methylene bridge to the pyrazole, while the benzothiophene-carbonyl group introduces aromatic and electron-withdrawing characteristics.
For instance, selenazole-azetidine hybrids are prepared using β-ketoesters and selenium-based reagents under solvent-free conditions . The target compound’s benzothiophene moiety likely necessitates specialized coupling reagents or protection/deprotection strategies to avoid side reactions.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCRJQFWIHCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Visible-Light-Promoted Benzothiophene Formation
The benzothiophene core is synthesized via a photochemical [2+2+1] cycloaddition between diaryl disulfides and alkynes under blue LED irradiation (450 nm) in toluene. For example:
Carboxylic Acid Activation
The ester is hydrolyzed to 1-benzothiophene-2-carboxylic acid using NaOH in ethanol/water. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to 1-benzothiophene-2-carbonyl chloride .
Azetidine Ring Functionalization
Synthesis of Azetidin-3-ylmethanol
Azetidine derivatives are prepared via ring-closing reactions of 1,3-dihalogenated propane derivatives with ammonia. For example:
-
1,3-Dibromopropane reacts with aqueous NH₃ to form azetidine , which is oxidized to azetidin-3-ylmethanol using MnO₂ in dichloromethane.
Coupling of Benzothiophene and Azetidine-Pyrazole
Amide Bond Formation
The 1-benzothiophene-2-carbonyl chloride reacts with 1-(azetidin-3-ylmethyl)-4-methyl-1H-pyrazole in anhydrous dichloromethane with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution to form the final product.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Base | TEA | 78 |
| Temperature | 0°C → RT | 92 |
Alternative Synthetic Pathways
Microwave-Assisted Pyrazole Synthesis
A solvent-free microwave method synthesizes 4-methyl-1H-pyrazole from hydrazine hydrate and acetylacetone at 150°C for 10 minutes. This approach reduces reaction time from hours to minutes.
One-Pot Tandem Reactions
A three-component reaction using TBAB (tetrabutylammonium bromide) as a catalyst combines aryl hydrazines , 1-cyanocyclopropane carboxylates , and dialkyl acetylenes to form substituted pyrazoles in 75–90% yields.
Mechanistic Insights and Challenges
Steric Hindrance in Azetidine Functionalization
The azetidine’s small ring size imposes steric constraints during alkylation. Using bulky bases (e.g., DBU) improves regioselectivity by deprotonating the pyrazole nitrogen selectively.
Photochemical Byproduct Formation
The benzothiophene synthesis under blue LED light may generate diethyl maleate as a side product, necessitating careful chromatography.
Scalability and Industrial Considerations
Chemical Reactions Analysis
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, often using halogenated reagents under basic conditions.
Coupling Reactions: Cross-coupling reactions such as Suzuki–Miyaura coupling are used to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives with potential biological activity.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.3629 g/mol
Structural Characteristics
The compound features:
- An azetidine ring, which may influence its biological activity.
- A pyrazole moiety that is often associated with pharmacological properties.
- A benzothiophene group that adds to its structural diversity and potential reactivity.
Medicinal Chemistry
-
Anticancer Activity
- Several studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole have shown promising results in inhibiting the growth of MCF-7 breast cancer cells compared to traditional chemotherapeutics like cisplatin .
-
Antimicrobial Properties
- Research has demonstrated that related compounds possess broad-spectrum antimicrobial activity. For example, derivatives have been effective against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Neurological Applications
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms.
- Receptor Modulation : Potential modulation of receptors related to pain and inflammation has been suggested, indicating a role in analgesic therapies.
Case Studies
Mechanism of Action
The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The azetidine and pyrazole rings contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Azetidine Derivatives : The dihydrochloride salt (MW 210.11) lacks aromatic substituents, enhancing solubility for drug formulation , whereas the target compound’s benzothiophene-carbonyl group likely reduces solubility but improves target binding via π-π interactions.
- Tetrazole-containing analogs (e.g., ) exhibit higher nitrogen content, favoring hydrogen bonding in biological targets.
- Functional Groups : Aldehyde moieties (e.g., ) enable further derivatization, whereas the target compound’s benzothiophene-carbonyl group may resist metabolic degradation.
Challenges and Opportunities
- Synthetic Complexity : Introducing benzothiophene requires stringent conditions to avoid ring-opening or oxidation.
- Toxicity : Selenium-containing analogs () pose toxicity risks at high doses, whereas the target compound’s all-carbon framework may improve safety.
- Drug-Likeness : The target compound’s molecular weight (~331) and LogP (~3.5 predicted) align with Lipinski’s rules, enhancing druggability compared to larger analogs (e.g., , MW >500).
Biological Activity
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazole ring and a benzothiophene moiety, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 302.41 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.41 g/mol |
| CAS Number | 2320642-57-5 |
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties by inhibiting bacterial protein synthesis. It is thought to bind to ribosomal subunits, disrupting essential processes in bacterial cells. In vitro studies have shown varying degrees of effectiveness against different bacterial strains.
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to interfere with cell division. It may target microtubules or specific enzymes involved in the cell cycle, leading to apoptosis in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | |
| Antifungal | Potential inhibition of fungal growth | |
| Anticancer | Induction of apoptosis |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating significant antimicrobial potential against certain strains .
- Anticancer Research : In a preclinical study, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell cycle regulation, providing insights into its mechanism of action .
Table 3: Case Study Summary
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole-containing compounds like 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:
- Step 1 : Formation of the azetidine ring via cyclization of 1-benzothiophene-2-carbonyl chloride with azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Alkylation of the azetidine intermediate with 4-methyl-1H-pyrazole derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) .
Characterization relies on ¹H/¹³C NMR (to confirm substituent positions), IR (to identify carbonyl stretches ~1700 cm⁻¹), and HRMS for molecular ion validation .
Q. How are structural ambiguities resolved in pyrazole-azetidine hybrids during synthesis?
- Methodological Answer : X-ray crystallography is critical for resolving regiochemical ambiguities (e.g., distinguishing between N-alkylation and O-alkylation sites). For example, single-crystal analysis of analogous compounds (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) confirmed substitution patterns via bond-length analysis and torsion angles . Computational methods like DFT (density functional theory) further validate electronic environments, correlating with experimental NMR shifts .
Advanced Research Questions
Q. What strategies optimize the biological activity of pyrazole-azetidine hybrids through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies involve systematic substitution at key positions:
- Azetidine modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, improving target binding .
- Pyrazole variations : Substituents like methyl groups (at position 4) increase metabolic stability, while bulkier groups (e.g., benzothiophene) enhance lipophilicity for membrane penetration .
Activity is validated via in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs . For example, docking of similar pyrazole-carbothioamide hybrids into the ATP-binding pocket of EGFR showed hydrogen bonding with Lys721 and π-π stacking with Phe723 .
Q. How are contradictions in biological data addressed for pyrazole derivatives with similar scaffolds?
- Methodological Answer : Contradictions (e.g., variable antimicrobial activity in structurally similar compounds) are resolved through:
- Dose-response profiling : Testing across a concentration gradient (e.g., 0.1–100 µM) to identify true efficacy vs. assay noise .
- Cellular uptake studies : Using fluorescent analogs (e.g., BODIPY-tagged derivatives) to quantify intracellular accumulation via flow cytometry .
- Metabolic stability assays : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts in vivo activity .
Q. What advanced techniques validate the mechanism of action (MoA) for this compound in disease models?
- Methodological Answer :
- Transcriptomics/proteomics : RNA-seq or SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- In vivo imaging : PET/CT with radiolabeled analogs (e.g., ¹⁸F-fluorination) tracks biodistribution in murine xenograft models .
- CRISPR-Cas9 knockout : Targeting putative receptors (e.g., kinase knockouts) confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
